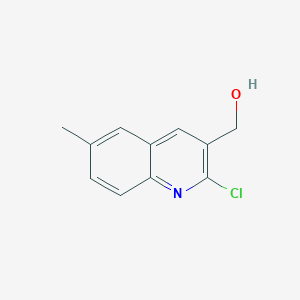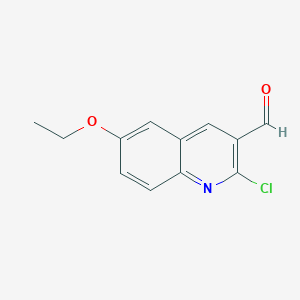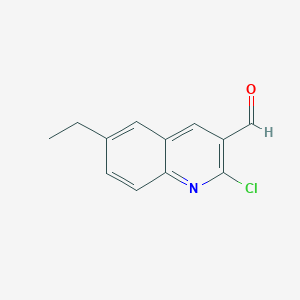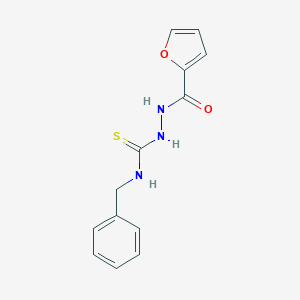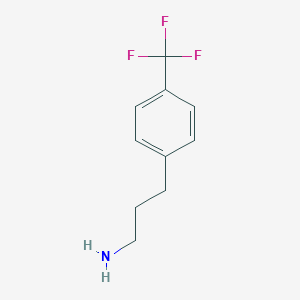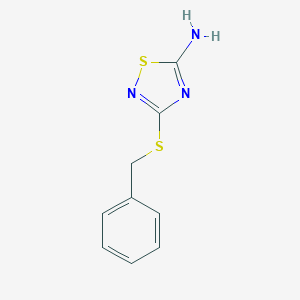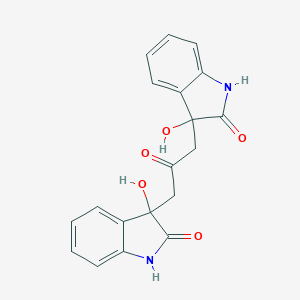
3-tert-Butyl-4,4-dichlorocyclobut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-4,4-dichlorocyclobut-2-en-1-one is a chemical compound that has been studied extensively in the field of organic chemistry. It is commonly referred to as tBDCB and is known for its unique properties, which make it a valuable tool in scientific research. In
Applications De Recherche Scientifique
TBDCB has been widely used in scientific research as a building block for the synthesis of various compounds. It has been utilized in the synthesis of natural products, pharmaceuticals, and agrochemicals. Additionally, tBDCB has been employed in the development of new synthetic methodologies, such as the use of cyclobutene intermediates in organic synthesis.
Mécanisme D'action
The mechanism of action of tBDCB is based on its ability to act as a dienophile in Diels-Alder reactions. This reaction involves the formation of a cyclic adduct between a diene and a dienophile. tBDCB is a highly reactive dienophile due to the electron-withdrawing nature of the trichloroacetyl group, which makes it an ideal candidate for this type of reaction.
Effets Biochimiques Et Physiologiques
Due to the lack of research on the biochemical and physiological effects of tBDCB, little is known about its potential impact on living organisms. However, it is important to note that tBDCB is not intended for human consumption and should only be used in a laboratory setting.
Avantages Et Limitations Des Expériences En Laboratoire
One of the biggest advantages of tBDCB is its high reactivity, which makes it a valuable tool in synthetic chemistry. Additionally, the unique properties of tBDCB make it a useful building block for the synthesis of various compounds. However, the limitations of tBDCB include its high cost and limited availability, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of tBDCB. One potential area of research is the development of new synthetic methodologies that utilize tBDCB as a building block. Additionally, further studies on the biochemical and physiological effects of tBDCB could provide valuable insights into its potential impact on living organisms. Finally, the synthesis of new compounds using tBDCB could lead to the discovery of novel drugs or agrochemicals.
Méthodes De Synthèse
The synthesis of tBDCB involves the reaction of tert-butyl acetylene with trichloroacetyl chloride in the presence of a base catalyst such as potassium carbonate. The reaction results in the formation of 3-tert-butyl-4,4-dichlorocyclobut-2-en-1-one, which can be purified through various methods such as column chromatography or recrystallization.
Propriétés
Numéro CAS |
112381-31-4 |
|---|---|
Nom du produit |
3-tert-Butyl-4,4-dichlorocyclobut-2-en-1-one |
Formule moléculaire |
C8H10Cl2O |
Poids moléculaire |
193.07 g/mol |
Nom IUPAC |
3-tert-butyl-4,4-dichlorocyclobut-2-en-1-one |
InChI |
InChI=1S/C8H10Cl2O/c1-7(2,3)5-4-6(11)8(5,9)10/h4H,1-3H3 |
Clé InChI |
QXJAWHVGZAFUOU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=O)C1(Cl)Cl |
SMILES canonique |
CC(C)(C)C1=CC(=O)C1(Cl)Cl |
Synonymes |
3-tert-butyl-4,4-dichlorocyclobut-2-enone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





